3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide
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Description
Scientific Research Applications
ATM Kinase Inhibitors
Research on similar compounds, such as novel 3-quinoline carboxamides, has been focused on their potential as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds demonstrate efficacy in disease models relevant to ATM inhibition, suggesting potential therapeutic applications in cancer treatment and other diseases where ATM plays a key role (Degorce et al., 2016).
Building Blocks in Medicinal Chemistry
Fluorinated pyrazoles, which share a structural motif with the compound , have been synthesized for use as building blocks in medicinal chemistry. These entities allow for further functionalization, making them versatile intermediates in the synthesis of more complex molecules (Surmont et al., 2011).
Antibacterial Activity
Pyridobenzoxazine derivatives carrying fluorinated moieties have shown significant in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom has been observed to enhance antibacterial efficacy, reduce toxicity, and eliminate phototoxicity, presenting a promising approach for the development of new antibacterial agents (Asahina et al., 2008).
Potassium-Competitive Acid Blockers
Compounds with a similar fluorinated structure have been explored for their potential as potassium-competitive acid blockers (P-CABs). These studies highlight the influence of fluorine substitution on the biological activity and physicochemical properties of the compounds, suggesting a pathway for developing treatments for conditions like acid reflux (Palmer et al., 2007).
Antifungal and Anticancer Activities
Derivatives of pyrazolo[4,3-c]quinoline with a fluorine substitution have shown varied biological activities, including antifungal and potential anticancer properties. The structural modifications and the presence of fluorine atoms play crucial roles in enhancing the activity of these compounds, indicating the potential for developing new therapeutic agents (Yuan et al., 2011).
Properties
IUPAC Name |
3-fluoro-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-10-6-16-20-8-11-7-12(2-3-15(11)23(16)22-10)21-17(24)13-4-5-19-9-14(13)18/h4-6,8-9,12H,2-3,7H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDCIRRQHUFHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C4=C(C=NC=C4)F)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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